Cas no 2137477-14-4 (4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid)

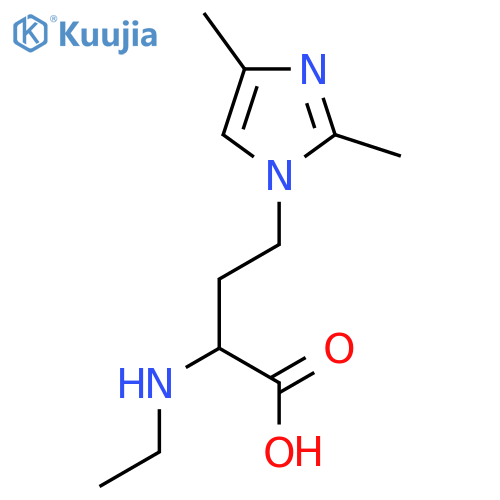

2137477-14-4 structure

商品名:4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid

4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid

- EN300-1140615

- 2137477-14-4

-

- インチ: 1S/C11H19N3O2/c1-4-12-10(11(15)16)5-6-14-7-8(2)13-9(14)3/h7,10,12H,4-6H2,1-3H3,(H,15,16)

- InChIKey: FJGNBICPLKWDRF-UHFFFAOYSA-N

- ほほえんだ: OC(C(CCN1C=C(C)N=C1C)NCC)=O

計算された属性

- せいみつぶんしりょう: 225.147726857g/mol

- どういたいしつりょう: 225.147726857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.6

- トポロジー分子極性表面積: 67.2Ų

4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1140615-0.05g |

4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid |

2137477-14-4 | 95% | 0.05g |

$888.0 | 2023-10-26 | |

| Enamine | EN300-1140615-5g |

4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid |

2137477-14-4 | 95% | 5g |

$3065.0 | 2023-10-26 | |

| Enamine | EN300-1140615-0.25g |

4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid |

2137477-14-4 | 95% | 0.25g |

$972.0 | 2023-10-26 | |

| Enamine | EN300-1140615-0.1g |

4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid |

2137477-14-4 | 95% | 0.1g |

$930.0 | 2023-10-26 | |

| Enamine | EN300-1140615-0.5g |

4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid |

2137477-14-4 | 95% | 0.5g |

$1014.0 | 2023-10-26 | |

| Enamine | EN300-1140615-10g |

4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid |

2137477-14-4 | 95% | 10g |

$4545.0 | 2023-10-26 | |

| Enamine | EN300-1140615-1.0g |

4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid |

2137477-14-4 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1140615-1g |

4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid |

2137477-14-4 | 95% | 1g |

$1057.0 | 2023-10-26 | |

| Enamine | EN300-1140615-2.5g |

4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid |

2137477-14-4 | 95% | 2.5g |

$2071.0 | 2023-10-26 |

4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

2137477-14-4 (4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid) 関連製品

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬